molecular formula C11H13ClO3 B7962158 Methyl 4-chloro-3-(propan-2-yloxy)benzoate

Methyl 4-chloro-3-(propan-2-yloxy)benzoate

Cat. No.: B7962158
M. Wt: 228.67 g/mol
InChI Key: NFQANNGLUNRISA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(propan-2-yloxy)benzoate: is an organic compound belonging to the class of esters. It is characterized by a benzene ring substituted with a chlorine atom at the 4-position and an isopropoxy group at the 3-position, with a methoxy carbonyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 4-chloro-3-(propan-2-yloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-chlorobenzoic acid with isopropyl chloride followed by esterification with methanol.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific proportions, and the reaction is carried out under controlled conditions to ensure high yield and purity.

  • Continuous Process: Some industrial setups may employ a continuous process where the reactants are continuously fed into the reactor, and the product is continuously removed, enhancing production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-chloro-3-(propan-2-yloxy)benzoic acid or 4-chloro-3-(propan-2-yloxy)benzaldehyde.

  • Reduction: 4-chloro-3-(propan-2-yloxy)benzyl alcohol or 4-chloro-3-(propan-2-yloxy)benzylamine.

  • Substitution: 4-hydroxy-3-(propan-2-yloxy)benzoate or 4-aminophenyl-3-(propan-2-yloxy)benzoate.

Scientific Research Applications

Chemistry: Methyl 4-chloro-3-(propan-2-yloxy)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and bacterial infections. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-chloro-3-(propan-2-yloxy)benzoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.

Comparison with Similar Compounds

  • Methyl 3-chloro-4-(propan-2-yloxy)benzoate: Similar structure but with different positions of chlorine and isopropoxy groups.

  • Methyl 4-chloro-3-methoxybenzoate: Similar but lacks the isopropoxy group.

  • Methyl 4-chlorobenzoate: Lacks the isopropoxy group and methoxy group.

Uniqueness: Methyl 4-chloro-3-(propan-2-yloxy)benzoate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chlorine and isopropoxy groups on the benzene ring provides distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and application in multiple fields.

Properties

IUPAC Name

methyl 4-chloro-3-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQANNGLUNRISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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